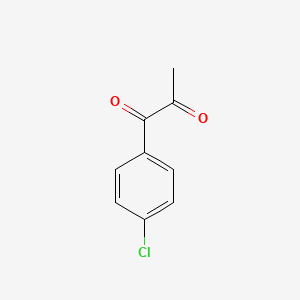

1-(4-Chlorophenyl)propane-1,2-dione

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)propane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZREFFNUJAHQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370953 | |

| Record name | 1-(4-Chlorophenyl)propane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10557-21-8 | |

| Record name | 1-(4-Chlorophenyl)-1,2-propanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10557-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)propane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Chlorophenyl)propane-1,2-dione chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-(4-Chlorophenyl)propane-1,2-dione

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a significant alpha-diketone in organic synthesis and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, spectral characteristics, reactivity, and applications, grounding all claims in authoritative references.

Introduction and Significance

This compound, belonging to the α-diketone class of compounds, is characterized by two adjacent carbonyl groups. This structural feature imparts unique reactivity, making it a valuable building block for the synthesis of various heterocyclic compounds and a molecule of interest in medicinal chemistry. The presence of a 4-chlorophenyl group significantly influences its electronic properties and reactivity, often enhancing its biological activity or modifying its role as a synthetic intermediate. Chlorinated organic compounds are frequently found in pharmaceuticals, and understanding the properties of synthons like this is crucial for the development of new therapeutic agents[1].

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₉H₇ClO₂ | [2][3] |

| Molecular Weight | 182.61 g/mol | [2] |

| CAS Number | 10557-21-8 | [2] |

| Canonical SMILES | CC(=O)C(=O)C1=CC=C(C=C1)Cl | [2] |

| InChIKey | HOZREFFNUJAHQP-UHFFFAOYSA-N | [2] |

Chemical Structure Diagram

Caption: Structure of this compound.

Synthesis and Manufacturing

The synthesis of α-diketones can be achieved through various methods, with the oxidation of α-hydroxy ketones, methylene ketones, or alkynes being the most common approaches[4]. For this compound, a practical and scalable synthesis involves the oxidation of the corresponding propiophenone derivative, 1-(4-chlorophenyl)propan-1-one.

Protocol: Synthesis via Oxidation of 1-(4-chlorophenyl)propan-1-one

This protocol is adapted from a general procedure for the synthesis of phenylpropane-1,2-dione and illustrates a plausible route[5]. The causality behind this choice of method lies in the ready availability of the starting propiophenone and the efficiency of selenium dioxide as an oxidant for α-methylene groups adjacent to a carbonyl.

Step 1: α-Bromination of 1-(4-chlorophenyl)propan-1-one

-

Dissolve 1-(4-chlorophenyl)propan-1-one in a suitable solvent like diethyl ether or glacial acetic acid[6][7].

-

Add a catalytic amount of a Lewis acid, such as aluminum chloride, to facilitate the reaction.

-

Slowly add bromine (Br₂) to the solution while maintaining a gentle reflux. The reaction proceeds via an enol intermediate, which attacks the electrophilic bromine[8].

-

After the addition is complete, continue heating to ensure the reaction goes to completion.

-

Remove the solvent under reduced pressure to obtain the crude α-bromo ketone.

Step 2: Kornblum Oxidation

-

The crude α-bromo ketone is dissolved in dimethyl sulfoxide (DMSO).

-

The mixture is heated, often with a mild base like sodium bicarbonate, to facilitate the oxidation. DMSO acts as the oxidant in this step.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation under reduced pressure to yield this compound.

Synthetic Workflow Diagram

Caption: Synthetic pathway to this compound.

Spectroscopic Characterization

Spectroscopic data are critical for the unambiguous identification and purity assessment of this compound.

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (AA'BB' system) in the range of δ 7.4-8.0 ppm. A singlet for the methyl protons (CH₃) around δ 2.4 ppm. |

| ¹³C NMR | Two carbonyl carbons in the range of δ 190-200 ppm. Aromatic carbons with signals influenced by the electron-withdrawing chlorine atom. A methyl carbon signal around δ 25-30 ppm[2][3]. |

| Infrared (IR) | Strong, distinct C=O stretching vibrations for the two carbonyl groups, typically in the range of 1680-1730 cm⁻¹[3]. Aromatic C-H and C=C stretching bands. A C-Cl stretching band in the fingerprint region. |

| Mass Spec (MS) | A molecular ion peak (M⁺) at m/z 182, along with a characteristic M+2 peak at m/z 184 (approximately one-third the intensity of M⁺) due to the ³⁷Cl isotope[3]. Fragmentation patterns would likely show the loss of CO and CH₃CO fragments. |

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the two adjacent electrophilic carbonyl carbons and the acidic α-protons of the methyl group.

Reactions at the Carbonyl Groups

The vicinal dicarbonyl moiety is highly reactive towards nucleophiles. A classic reaction is the condensation with 1,2-diamines to form quinoxalines, a valuable class of heterocyclic compounds in medicinal chemistry.

Mechanism: Quinoxaline Formation

-

Nucleophilic attack of one amino group of the diamine on one of the carbonyl carbons.

-

Formation of a hemiaminal intermediate, followed by dehydration to form an imine.

-

Intramolecular cyclization via the attack of the second amino group on the remaining carbonyl carbon.

-

A second dehydration step yields the stable aromatic quinoxaline ring.

Caption: Reaction mechanism for quinoxaline synthesis.

Reactions Involving the Enolate

While less acidic than the protons between two carbonyls in a β-dicarbonyl system, the methyl protons are still enolizable under basic conditions, allowing for α-substitution reactions[8][9].

Applications in Research and Drug Development

The unique structural and reactive properties of this compound make it a valuable intermediate in several areas.

-

Heterocyclic Synthesis: It serves as a key precursor for synthesizing a wide range of heterocyclic compounds, such as quinoxalines and pyrazines, which are core scaffolds in many biologically active molecules[10].

-

Medicinal Chemistry: Derivatives of chlorophenyl diones and related structures have been investigated for various therapeutic activities. For instance, pyrazolidine-3,5-dione derivatives containing the 4-chlorophenyl moiety have been synthesized and evaluated as inhibitors of bacterial cell wall biosynthesis[11][12]. Other related structures have shown potential as anticonvulsant and antinociceptive agents[13].

-

Agrochemicals: The oxime derivative, this compound 2-oxime, is an intermediate in the synthesis of hexythiazox, an acaricide (mite-killing agent)[14].

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

References

- SpectraBase. (n.d.). 1-(4-Chlorophenyl)propan-1,2-dione.

- The Royal Society of Chemistry. (2008).

- Semantic Scholar. (n.d.). Unexpected reactivity of diaryl α-diketones with thiazolium carbenes: discovery of a novel multicomponent reaction for the facile synthesis of 1,4-thiazin-3-ones.

-

National Center for Biotechnology Information. (n.d.). 1-(4-Chlorophenyl)-1,2-propanedione. PubChem Compound Database. Retrieved from [Link].

- The Royal Society of Chemistry. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- Google Patents. (n.d.). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.

-

NIST. (n.d.). 1-Propanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link].

- Michigan State University. (n.d.). Chapter 23. Carbonyl Alpha Substitution Reactions.

-

MDPI. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Retrieved from [Link].

-

Organic Chemistry Portal. (n.d.). α-Diketone synthesis by oxidation. Retrieved from [Link].

-

PubMed. (2005). 4-Alkyl and 4,4'-dialkyl 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione derivatives as new inhibitors of bacterial cell wall biosynthesis. Retrieved from [Link].

-

MDPI. (2021). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link].

-

PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link].

- Elsevier. (2022). CHAPTER 4: α-Substitution in Carbonyl Compounds and Derivatives.

-

Patsnap. (2014). The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. Retrieved from [Link].

- Elsevier. (2005). 4-Alkyl and 4,4′-dialkyl 1,2-bis(4-chlorophenyl)pyrazolidine-3,5- dione derivatives as new inhibitors of bacterial cell wall biosynthesis.

-

PrepChem.com. (n.d.). Synthesis of 1-phenylpropane-1,2-dione. Retrieved from [Link].

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(4-Chlorophenyl)-1,2-propanedione | C9H7ClO2 | CID 2735798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. α-Diketone synthesis by oxidation [organic-chemistry.org]

- 5. prepchem.com [prepchem.com]

- 6. 1-Propanone, 1-(4-chlorophenyl)- [webbook.nist.gov]

- 7. Synthetic Access to Aromatic α-Haloketones [mdpi.com]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. books.rsc.org [books.rsc.org]

- 10. [PDF] Unexpected reactivity of diaryl α-diketones with thiazolium carbenes: discovery of a novel multicomponent reaction for the facile synthesis of 1,4-thiazin-3-ones. | Semantic Scholar [semanticscholar.org]

- 11. 4-Alkyl and 4,4'-dialkyl 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione derivatives as new inhibitors of bacterial cell wall biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. impact.ornl.gov [impact.ornl.gov]

- 13. mdpi.com [mdpi.com]

- 14. This compound 2-OXIME | 56472-72-1 [amp.chemicalbook.com]

A-Z Guide to the Structural Elucidation of 1-(4-Chlorophenyl)propane-1,2-dione: A Whitepaper

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1-(4-Chlorophenyl)propane-1,2-dione, a molecule of interest in synthetic chemistry and drug development. This document moves beyond a simple recitation of analytical techniques, offering a deep dive into the strategic integration of spectroscopic and spectrometric methods. We will explore the "why" behind experimental choices, ensuring a robust and self-validating approach to confirming the molecular architecture. This guide is intended for researchers, scientists, and drug development professionals seeking to not only identify but truly understand the structural nuances of organic compounds.

Introduction: The Importance of Rigorous Structural Verification

In the realm of drug discovery and fine chemical synthesis, the unambiguous determination of a molecule's structure is paramount. The biological activity, reactivity, and safety of a compound are intrinsically linked to the precise arrangement of its atoms. This compound, an α-diketone, presents a valuable case study for illustrating a multi-faceted approach to structure elucidation. Its constituent functional groups—a para-substituted chlorinated benzene ring and a propane-1,2-dione moiety—give rise to distinct and predictable spectroscopic signatures.

The process of structure elucidation is not merely about collecting data but about building a cohesive and logical argument.[1] It involves a systematic process of piecing together information from various analytical techniques to form a complete picture of a molecule's structure.[1][2] This guide will detail the synergistic use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (both ¹H and ¹³C) to confidently assign the structure of this compound.[3][4]

Foundational Analysis: Molecular Formula and Unsaturation

Before delving into the intricacies of spectroscopic analysis, the first step is to establish the compound's molecular formula. This provides the fundamental building blocks for our structural hypothesis.

Elemental Analysis & High-Resolution Mass Spectrometry (HRMS)

Elemental analysis provides the empirical formula by determining the percentage composition of each element (C, H, O, Cl). For this compound, the expected molecular formula is C₉H₇ClO₂.

High-Resolution Mass Spectrometry (HRMS) is then employed to determine the precise molecular weight, allowing for the confirmation of the molecular formula.[2] The presence of chlorine, with its characteristic isotopic distribution (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in a distinctive M+2 peak in the mass spectrum, providing immediate evidence for the presence of a single chlorine atom.

Table 1: Expected HRMS Data for C₉H₇ClO₂

| Ion | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) |

| [M+H]⁺ | 183.0213 | 185.0183 |

| [M+Na]⁺ | 205.0032 | 207.0003 |

Index of Hydrogen Deficiency (IHD)

Once the molecular formula (C₉H₇ClO₂) is confirmed, the Index of Hydrogen Deficiency (IHD), or degree of unsaturation, can be calculated. The IHD indicates the number of rings and/or multiple bonds within the molecule.

-

Formula: IHD = C - (H/2) - (X/2) + (N/2) + 1

-

Calculation: IHD = 9 - (7/2) - (1/2) + (0/2) + 1 = 6

An IHD of 6 suggests a significant degree of unsaturation. This is consistent with the presence of an aromatic ring (which accounts for 4 degrees of unsaturation: one ring and three double bonds) and two carbonyl groups (each accounting for one degree of unsaturation).

The Workflow of Spectroscopic Interrogation

The following diagram illustrates the logical flow of experiments and data integration for a comprehensive structural elucidation.

Caption: A streamlined workflow for the structural elucidation of organic compounds.

Deciphering the Functional Landscape: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[1] For this compound, the key absorptions will be those corresponding to the carbonyl groups and the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the purified solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Expected IR Absorptions and Interpretation

The conjugation of one of the carbonyl groups with the aromatic ring will influence its stretching frequency.[5][6] α-Diketones typically exhibit a strong absorption for the C=O stretch.[7]

Table 2: Characteristic IR Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |

| ~3100-3000 | Medium-Weak | C-H stretch | Aromatic C-H bonds |

| ~1715 | Strong | C=O stretch | Aliphatic ketone (C2) |

| ~1685 | Strong | C=O stretch | Aromatic ketone, conjugated (C1)[5][6] |

| ~1600, ~1485 | Medium | C=C stretch | Aromatic ring skeletal vibrations |

| ~1100-1000 | Strong | C-Cl stretch | Chloro-aromatic bond |

| ~830 | Strong | C-H bend | Para-disubstituted aromatic ring (out-of-plane) |

The presence of two distinct carbonyl peaks is a strong indicator of the α-diketone structure, with one being influenced by the electron-withdrawing nature of the aromatic ring.

Mapping the Atomic Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the connectivity of atoms in a molecule.[2][4] Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition (¹H NMR): Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Data Acquisition (¹³C NMR): Acquire a broadband-decoupled ¹³C spectrum.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals (for ¹H NMR).

¹H NMR Spectral Interpretation

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.

Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8-8.0 | Doublet | 2H | H-2', H-6' | Protons ortho to the electron-withdrawing carbonyl group are deshielded. |

| ~7.4-7.6 | Doublet | 2H | H-3', H-5' | Protons meta to the carbonyl group and ortho to the chlorine atom. |

| ~2.4 | Singlet | 3H | H-3 (CH₃) | Methyl group adjacent to a carbonyl group. |

The simple splitting pattern of the aromatic protons (two doublets) is a classic indicator of a 1,4- (para) disubstituted benzene ring. The singlet for the methyl group confirms it has no adjacent protons.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~195 | C=O (C1) | Aromatic ketone carbonyl carbon. |

| ~198 | C=O (C2) | Aliphatic ketone carbonyl carbon. |

| ~140 | C-4' | Aromatic carbon bonded to chlorine (deshielded). |

| ~132 | C-1' | Quaternary aromatic carbon bonded to the dione moiety. |

| ~130 | C-2', C-6' | Aromatic carbons ortho to the carbonyl group. |

| ~129 | C-3', C-5' | Aromatic carbons meta to the carbonyl group. |

| ~26 | CH₃ (C3) | Methyl carbon adjacent to a carbonyl group. |

The presence of two signals in the carbonyl region (~190-200 ppm) is definitive evidence for the two ketone functional groups.

Confirming the Mass and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, offers corroborating evidence for the proposed structure.[1]

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: The sample is introduced into the ion source (e.g., via a direct insertion probe or GC inlet).

-

Ionization: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

Fragmentation Analysis

The fragmentation pattern is a molecular fingerprint. For this compound, key fragmentation pathways will involve cleavage adjacent to the carbonyl groups (α-cleavage).

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Key Fragment Ions to Expect:

-

m/z 182/184: The molecular ion peak ([M]⁺˙), showing the 3:1 isotopic pattern for chlorine.

-

m/z 139/141: A very prominent peak resulting from the α-cleavage and loss of the acetyl radical (⋅CH₃CO), forming the stable 4-chlorobenzoyl cation. This is often the base peak.

-

m/z 111/113: Loss of carbon monoxide (CO) from the 4-chlorobenzoyl cation, forming the 4-chlorophenyl cation.

-

m/z 43: Formation of the acetyl cation ([CH₃CO]⁺) from α-cleavage on the other side of the dione.

The observation of these specific fragments provides powerful, interlocking confirmation of the connectivity between the 4-chlorophenyl group and the propanedione chain.

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique analytical approach. Each method provides a unique piece of the puzzle, and their collective data build an unshakeable case for the final structure.

-

MS establishes the correct molecular formula and reveals key structural motifs through predictable fragmentation.

-

IR Spectroscopy rapidly confirms the presence of the essential carbonyl and aromatic functional groups.

-

NMR Spectroscopy provides the definitive map of the molecule, detailing the precise connectivity of every proton and carbon atom.

By following this integrated and logical workflow, researchers can move forward with confidence, assured of the identity and purity of their compounds, a critical foundation for all subsequent research and development.

References

-

Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

-

Ketone infrared spectra. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved from [Link]

-

Computer methods for structure elucidation of new organic compounds from NMR spectra. (2016). ResearchGate. Retrieved from [Link]

-

Structure Elucidation Definition. (n.d.). Fiveable. Retrieved from [Link]

-

Structure Elucidation in Organic Chemistry. (2016). Wiley Analytical Science. Retrieved from [Link]

-

1-(4-Chlorophenyl)-1,2-propanedione. (n.d.). PubChem. Retrieved from [Link]

-

1-(4-Chlorophenyl)propan-1,2-dione. (n.d.). SpectraBase. Retrieved from [Link]

-

Spectroscopy of Aldehydes and Ketones. (n.d.). NC State University Libraries. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Ketones. (n.d.). University of Calgary. Retrieved from [Link]

-

Spectroscopy of Aldehydes and Ketones. (2024). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. openchemistryhelp.blogspot.com [openchemistryhelp.blogspot.com]

A Technical Guide to 1-(4-Chlorophenyl)propane-1,2-dione (CAS 10557-21-8): Synthesis, Characterization, and Applications in Bioactive Molecule Development

This document provides an in-depth technical examination of 1-(4-chlorophenyl)propane-1,2-dione, a pivotal α-diketone intermediate in synthetic chemistry. Designed for researchers and professionals in drug discovery and agrochemical development, this guide moves beyond simple data recitation. It delves into the causal relationships behind synthetic strategies, provides validated protocols, and contextualizes the compound's utility as a versatile building block for complex, high-value molecules.

Core Compound Profile and Physicochemical Properties

This compound is an aromatic α-diketone, also known as 4'-Chloro-2-oxopropiophenone.[1] Its structure, featuring two adjacent carbonyl groups and a chlorinated phenyl ring, imparts a unique reactivity profile that makes it a valuable synthon. The electron-withdrawing nature of the chlorine atom at the para position influences the electrophilicity of the aromatic ring and the adjacent carbonyl carbon, while the methyl-diketo moiety serves as a highly reactive handle for a variety of chemical transformations.

These structural features are critical for its role in constructing more complex molecular architectures, particularly in the synthesis of heterocyclic compounds and other scaffolds relevant to medicinal and agricultural chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 10557-21-8 | [1] |

| Molecular Formula | C₉H₇ClO₂ | [1] |

| Molecular Weight | 182.60 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC(=O)C(=O)C1=CC=C(C=C1)Cl | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| XLogP3-AA (LogP) | 1.9 |[1] |

Synthesis Pathway: The Riley Oxidation

The most direct and reliable method for preparing this compound is through the oxidation of the α-methylene group of its ketone precursor, 1-(4-chlorophenyl)propan-1-one (4'-chloropropiophenone). The Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidant, is the preeminent choice for this transformation.[2]

Mechanistic Rationale

The choice of SeO₂ is deliberate; it selectively targets active methylene groups adjacent to a carbonyl function.[2] The reaction mechanism is a well-established sequence that leverages the enol tautomer of the starting ketone.

-

Enolization: The reaction is initiated by the enolization of the starting propiophenone. This step is crucial as it forms the nucleophilic species that attacks the oxidant.

-

Electrophilic Attack: The enol attacks the electrophilic selenium center of selenious acid (the hydrated form of SeO₂).[3][4]

-

Intermediate Formation & Rearrangement: This attack leads to the formation of an intermediate enol selenite ester. A subsequent rearrangement and dehydration step forms a β-ketoseleninic acid intermediate.[3][5]

-

Decomposition to Product: This intermediate rapidly decomposes, eliminating elemental selenium (a characteristic red precipitate) and water to yield the final 1,2-dicarbonyl product.[4]

The reaction is typically performed in a solvent like dioxane or acetic acid, which facilitates both the dissolution of the reactants and the progression of the reaction mechanism.

Sources

Synthesis of 1-(4-Chlorophenyl)propane-1,2-dione

An In-depth Technical Guide to the

Introduction

1-(4-Chlorophenyl)propane-1,2-dione, a member of the α-diketone family of compounds, is a valuable synthetic intermediate in various fields of chemical research and development. Its structure, featuring a reactive 1,2-dicarbonyl moiety attached to a chlorophenyl ring, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceutical precursors. This guide provides a detailed examination of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Compound Profile:

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 10557-21-8[1] |

| Molecular Formula | C₉H₇ClO₂[1][2] |

| Molecular Weight | 182.60 g/mol [2] |

Retrosynthetic Analysis and Strategic Approach

The most logical and efficient synthetic strategy for this compound involves the oxidation of a readily available precursor. A retrosynthetic analysis points to the α-oxidation of the corresponding ketone, 1-(4-chlorophenyl)propan-1-one (also known as 4'-chloropropiophenone), as the key transformation. This precursor is commercially available and serves as an ideal starting point for introducing the second carbonyl group.

The primary method explored in this guide is the Riley Oxidation, which utilizes selenium dioxide (SeO₂) for the specific oxidation of a methylene group adjacent (in the α-position) to a carbonyl.[3] This method is renowned for its reliability in synthesizing 1,2-dicarbonyl compounds. An alternative, though often less direct, pathway involving α-bromination followed by nucleophilic substitution will also be considered.

Primary Synthetic Route: The Riley Oxidation

The Riley oxidation is a powerful and well-established method for the α-oxidation of ketones.[3] The reaction employs selenium dioxide to convert an α-methylene group into a carbonyl, directly yielding the desired α-diketone.

Mechanism of Action

The reaction mechanism is a well-elucidated process that begins with the enol tautomer of the ketone.[4][5] The enol attacks the electrophilic selenium atom of SeO₂, initiating a cascade that ultimately leads to the formation of the dione and the reduction of selenium(IV) to elemental selenium(0).

The key steps are:

-

Enolization: The starting ketone, 4'-chloropropiophenone, tautomerizes to its enol form under the reaction conditions.

-

Electrophilic Attack: The electron-rich double bond of the enol attacks the selenium atom of SeO₂.

-

Rearrangement & Elimination: A series of rearrangements and the elimination of water occur.

-

Hydrolysis: The resulting intermediate is hydrolyzed to yield the final 1,2-dicarbonyl product and elemental selenium.[3][5]

Sources

Core Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to 1-(4-Chlorophenyl)propane-1,2-dione

Executive Summary: This document provides a comprehensive technical overview of this compound, a significant chemical intermediate in synthetic chemistry. The primary focus is an elucidation of its core physicochemical properties, beginning with its molecular weight, and extending to its synthesis, structural characterization, and potential applications in the field of drug development. This guide is intended for researchers and professionals who require a detailed understanding of this compound's chemical behavior and utility as a building block for more complex molecules. We will explore the rationale behind its synthesis and analytical validation, grounding the discussion in established chemical principles and authoritative data.

This compound is an aromatic α-dicarbonyl compound. Its chemical identity is fundamentally defined by its molecular structure, which dictates its reactivity and physical characteristics.

Molecular Weight and Formula

The cornerstone of any chemical characterization is the precise determination of its molecular weight. For this compound, this is calculated from its molecular formula, C₉H₇ClO₂.[1][2]

-

Molecular Formula: C₉H₇ClO₂

-

Monoisotopic Molecular Weight: 182.0134572 Da[1]

This molecular weight is critical for stoichiometric calculations in reaction planning and for confirmation of its identity via mass spectrometry.

Structural and Physicochemical Data

The compound's properties are summarized below, providing a clear reference for experimental design and handling.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 10557-21-8 | [1][2][3] |

| Synonyms | 1-(4-chlorophenyl)-1,2-propandione, 4'-Chloro-2-oxopropiophenone | [1][3] |

| Appearance | Yellowish oily liquid or low-melting solid | [4][5] |

| Melting Point | 22-32 °C | [3][5] |

| Boiling Point | 54-65 °C at low pressure (0.02-0.03 Torr) | [3][5] |

| Density | ~1.27 g/cm³ | [3] |

| SMILES | CC(=O)C(=O)C1=CC=C(C=C1)Cl | [1] |

Source: PubChem CID 2735798[1]

Synthesis and Mechanistic Considerations

The synthesis of α-dicarbonyl compounds like this compound often involves the oxidation of a methylene group adjacent to a carbonyl. A common and effective strategy is the oxidation of the corresponding propiophenone derivative. While specific literature for this exact molecule is sparse, a well-established analogous procedure for the synthesis of 1-phenylpropane-1,2-dione provides a robust framework.[6]

The causality behind this experimental choice lies in the reactivity of the α-carbon. The adjacent carbonyl group makes the α-protons acidic and susceptible to enolization, facilitating reactions like bromination. The subsequent steps are designed to convert the α-bromo ketone into the desired dione.

Representative Synthetic Protocol

The following protocol is adapted from a known procedure for a closely related, non-chlorinated analog.[6] It represents a plausible and chemically sound method for laboratory-scale preparation.

Step 1: α-Bromination of 4'-Chloropropiophenone

-

To a solution of 4'-chloropropiophenone (1 equivalent) in a suitable solvent such as diethyl ether or dichloromethane, add a catalytic amount of aluminum chloride (AlCl₃).

-

Slowly add bromine (Br₂) (approximately 2 equivalents) to the mixture. The reaction is often initiated at room temperature and may proceed to a gentle reflux.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, remove the solvent under reduced pressure to yield the crude α-bromo intermediate.

Step 2: Formation of the α-Methoxy Ketone and Hydrolysis

-

Prepare a solution of sodium methoxide (NaOMe) in methanol. This is a crucial step where the bromine is displaced.

-

Slowly add the crude α-bromo ketone from the previous step to the sodium methoxide solution, maintaining a low temperature (e.g., < 20°C) with an ice bath to control the exothermic reaction.

-

After the addition is complete, stir the mixture at room temperature.

-

Add concentrated hydrochloric acid (HCl) to the reaction mixture. This step is critical for the hydrolysis of the intermediate methoxy species to the final dione product.

-

Stir for approximately one hour.

Step 3: Work-up and Purification

-

Partition the reaction mixture between an organic solvent (e.g., chloroform or dichloromethane) and water.

-

Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent to maximize product recovery.

-

Combine the organic extracts, dry over an anhydrous salt like sodium sulfate (Na₂SO₄), and filter.

-

Evaporate the solvent in vacuo.

-

Purify the resulting crude product by vacuum distillation or column chromatography to obtain pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization and Structural Validation

Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical research. A multi-technique approach provides a self-validating system, ensuring the structure is correct. Spectroscopic data for this specific compound is available in spectral databases.[7]

-

Mass Spectrometry (MS): This technique directly verifies the molecular weight. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (182.6 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would provide definitive confirmation.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups. The key diagnostic signals would be two strong absorption bands in the carbonyl region (typically 1680-1720 cm⁻¹), characteristic of an α-dicarbonyl system. The presence of aromatic C-H and C=C stretching bands would also be expected.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show signals for the aromatic protons on the chlorophenyl ring (typically in the 7.5-8.0 ppm region) and a sharp singlet for the methyl (CH₃) protons (typically around 2.4 ppm).

-

¹³C NMR: Would reveal distinct signals for the two carbonyl carbons (typically >190 ppm), the methyl carbon, and the carbons of the aromatic ring.[7]

-

Sources

- 1. 1-(4-Chlorophenyl)-1,2-propanedione | C9H7ClO2 | CID 2735798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 1-(4-Chlorophenyl)-1,2-propandione manufacturers and suppliers in india [chemicalbook.com]

- 4. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof - Google Patents [patents.google.com]

- 5. 10557-21-8 Cas No. | 1-(4-Chlorophenyl)-1,2-propandione | Matrix Scientific [matrixscientific.com]

- 6. prepchem.com [prepchem.com]

- 7. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Spectroscopic Data of 1-(4-Chlorophenyl)propane-1,2-dione

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 1-(4-Chlorophenyl)propane-1,2-dione (CAS No: 10557-21-8).[1] Primarily aimed at researchers, scientists, and professionals in drug development, this document collates and interprets data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes a theoretical overview, detailed experimental protocols, data interpretation, and a discussion of the structural insights derived from each technique. The causality behind experimental choices and the self-validating nature of the combined spectroscopic approach are emphasized throughout.

Molecular Structure and Properties

This compound is a halogenated aromatic α-diketone. Its molecular formula is C₉H₇ClO₂, with a molecular weight of approximately 182.60 g/mol .[2] The structural integrity and purity of this compound are critical for its applications, necessitating a thorough spectroscopic characterization.

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Methodologies for NMR Data Acquisition

The following protocol outlines a standardized approach for acquiring high-quality NMR data for the target compound.

Figure 2: Standardized workflow for NMR data acquisition and processing.

Causality in Experimental Choices:

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice due to its excellent dissolving power for a wide range of organic compounds and its single, well-defined residual solvent peak.

-

Internal Standard: Tetramethylsilane (TMS) is used as an internal standard because it is chemically inert, volatile (easily removed), and its 12 equivalent protons give a single, sharp signal at a high-field position (defined as 0.00 ppm) that rarely overlaps with analyte signals.

-

Field Strength: A spectrometer with a field strength of 400 MHz or higher is recommended to achieve better signal dispersion, which is crucial for resolving the distinct aromatic protons.

¹H NMR Spectral Data (Predicted)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.90 - 7.80 | Doublet (d) | 2H | Aromatic protons ortho to the carbonyl group |

| ~7.50 - 7.40 | Doublet (d) | 2H | Aromatic protons meta to the carbonyl group |

| ~2.40 | Singlet (s) | 3H | Methyl protons (-CH₃) |

Interpretation:

-

The aromatic region is expected to show a typical AA'BB' system for a para-substituted benzene ring. The protons ortho to the electron-withdrawing acyl group will be deshielded and appear at a lower field compared to the meta protons.

-

The methyl protons are adjacent to a carbonyl group, which causes a downfield shift to around 2.40 ppm. The absence of adjacent protons results in a singlet multiplicity.

¹³C NMR Spectral Data

Experimental ¹³C NMR data is available for this compound.[2][3]

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O (Ketone) |

| ~190 | C=O (Ketone) |

| ~140 | Quaternary aromatic carbon attached to Cl |

| ~132 | Quaternary aromatic carbon attached to the dione moiety |

| ~130 | Aromatic CH ortho to the carbonyl group |

| ~129 | Aromatic CH meta to the carbonyl group |

| ~25 | -CH₃ |

Interpretation:

-

The two carbonyl carbons are in slightly different chemical environments, leading to two distinct signals in the downfield region (~190-195 ppm).

-

The aromatic region shows four signals, corresponding to the two protonated and two quaternary carbons of the para-substituted ring.

-

The methyl carbon appears in the upfield region, consistent with an sp³-hybridized carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Methodology for IR Data Acquisition

A common and straightforward method for acquiring the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

Figure 3: Workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.

IR Spectral Data

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak-Medium | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch |

| ~1710 | Strong | C=O stretch (α-diketone) |

| ~1680 | Strong | C=O stretch (α-diketone) |

| ~1590 | Medium | Aromatic C=C stretch |

| ~1090 | Strong | C-Cl stretch |

| ~830 | Strong | C-H bend (para-disubstituted ring) |

Interpretation:

-

The most prominent features are the two strong absorption bands in the carbonyl region (~1680-1710 cm⁻¹). The presence of two distinct C=O stretching frequencies is characteristic of an α-diketone, where vibrational coupling can occur between the two carbonyl groups.

-

The bands in the 3000-3100 cm⁻¹ region are typical for aromatic C-H stretching vibrations.

-

A strong band around 830 cm⁻¹ is a key indicator of 1,4-disubstitution (para) on a benzene ring.

-

The presence of a strong absorption around 1090 cm⁻¹ is consistent with the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Methodology for MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique for analyzing a volatile and thermally stable compound like this compound.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. A typical column would be a non-polar capillary column (e.g., DB-5ms). The oven temperature program should be optimized to ensure good separation from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV) in a process known as Electron Ionization (EI).

-

Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Mass Spectral Data

The mass spectrum of this compound shows a characteristic molecular ion peak and several key fragment ions.[2][3]

| m/z | Relative Intensity | Assignment |

| 184 | ~33% | [M+2]⁺• (due to ³⁷Cl isotope) |

| 182 | ~100% | [M]⁺• (Molecular ion, due to ³⁵Cl) |

| 139 | High | [C₇H₄ClO]⁺ (4-chlorobenzoyl cation) |

| 111 | Medium | [C₆H₄Cl]⁺ (chlorophenyl cation) |

| 43 | High | [C₂H₃O]⁺ (acetyl cation) |

Interpretation and Fragmentation Pathway:

-

Molecular Ion: The molecular ion peak [M]⁺• is observed at m/z 182. The presence of a significant peak at m/z 184 with approximately one-third the intensity of the m/z 182 peak is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ratio is ~3:1).

-

α-Cleavage: The most favorable fragmentation pathway for α-diketones is the cleavage of the bond between the two carbonyl carbons. This leads to the formation of two primary acylium ions.

-

Cleavage to form the 4-chlorobenzoyl cation ([C₇H₄ClO]⁺) at m/z 139. This is a very stable and abundant fragment.

-

Cleavage to form the acetyl cation ([CH₃CO]⁺) at m/z 43.

-

-

Further Fragmentation: The 4-chlorobenzoyl cation can further lose a molecule of carbon monoxide (CO) to form the chlorophenyl cation ([C₆H₄Cl]⁺) at m/z 111.

Figure 4: Proposed primary fragmentation pathway for this compound under Electron Ionization.

Conclusion

The collective spectroscopic data provides a definitive structural confirmation of this compound. ¹³C NMR and IR spectroscopy confirm the presence of the α-diketone and the para-substituted chlorophenyl ring. Mass spectrometry establishes the molecular weight and provides corroborating structural information through a predictable fragmentation pattern, including the characteristic isotopic pattern of chlorine. While experimental ¹H NMR data was not found, theoretical predictions are consistent with the known structure. This comprehensive guide serves as a valuable resource for scientists working with this compound, ensuring its accurate identification and use in research and development.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 6, 2026, from [Link]

-

SpectraBase. (n.d.). 1-(4-Chlorophenyl)propan-1,2-dione. John Wiley & Sons, Inc. Retrieved January 6, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-Chlorophenyl)-1,2-propanedione. PubChem Compound Database. Retrieved January 6, 2026, from [Link]

-

Ali, H. A., et al. (2021). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Propanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]

-

SpectraBase. (n.d.). 1-(4-Chlorophenyl)-2,2-dimethyl-1-propanone. John Wiley & Sons, Inc. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione. PubChem Compound Database. Retrieved January 6, 2026, from [Link]

-

MDPI. (2021). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved January 6, 2026, from [Link]

Sources

The Synthesis, Derivatization, and Therapeutic Potential of 1-(4-Chlorophenyl)propane-1,2-dione Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: The Versatile α-Dicarbonyl Scaffold in Medicinal Chemistry

The 1-(4-chlorophenyl)propane-1,2-dione core represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The presence of two adjacent carbonyl groups provides reactive sites for the synthesis of a diverse array of heterocyclic and other derivatives. The 4-chlorophenyl moiety often contributes to favorable pharmacokinetic properties and can engage in key interactions with biological targets. This technical guide provides an in-depth exploration of the synthesis of this compound derivatives and analogs, their structure-activity relationships (SAR), and their potential applications in drug discovery, with a focus on anticancer and antimicrobial activities.

Core Compound Profile: this compound

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 10557-21-8[1][2] |

| Molecular Formula | C₉H₇ClO₂[1] |

| Molecular Weight | 182.60 g/mol [1] |

| Appearance | Solid |

| Melting Point | 116-117 °C |

Synthetic Pathways to Key Derivatives

The dicarbonyl nature of this compound allows for facile condensation reactions with various nucleophiles to generate a library of derivatives. The following sections detail the synthesis of prominent classes of these analogs.

Pyrazole Derivatives: Potent Anticancer Agents

Pyrazole-containing compounds are a cornerstone of many FDA-approved drugs.[3] The synthesis of pyrazole derivatives from this compound analogs is a well-established route to novel bioactive molecules.

Synthetic Protocol: Synthesis of Pyrazole Derivatives

A common and effective method for synthesizing pyrazole derivatives involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] While the direct precursor is this compound, a closely related and well-documented synthesis starts from 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, which itself can be derived from a dicarbonyl precursor.[4]

-

Step 1: Synthesis of the Hydrazone. React 4-chloroacetophenone with phenylhydrazine in glacial acetic acid to yield the corresponding hydrazone derivative.[4]

-

Step 2: Vilsmeier-Haack Reaction. The hydrazone is then subjected to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride and dimethylformamide to yield 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde.[4]

-

Step 3: Condensation to form Chalcone-like Intermediates. The resulting pyrazole-4-carbaldehyde is then condensed with various substituted acetophenones in the presence of a base (e.g., aqueous NaOH) in ethanol to afford a series of chalcone-like intermediates.

-

Step 4: Cyclization to form the final Pyrazole Derivatives. These intermediates can undergo further reactions, for example, with hydrazines, to generate more complex pyrazole-containing scaffolds.

Synthesis of Pyrazole Derivatives.

Biological Activity and Structure-Activity Relationship (SAR)

Numerous studies have demonstrated the potent anticancer activities of pyrazole derivatives.[5][6] For a series of diphenyl pyrazole-chalcone derivatives, significant cytotoxic activities against various cancer cell lines were observed, with some compounds showing selective high percentage inhibition (>80%) against HNO-97 cells at a concentration of 100 μg/ml.[4]

-

Key SAR Insight: The substitution pattern on the phenyl rings significantly influences the anticancer potency. For instance, compounds 6b and 6d in a specific study were identified as the most potent, with IC₅₀ values of 10 and 10.56 μM, respectively.[4] These compounds were also noted to be non-toxic toward normal cell lines, indicating a favorable therapeutic window.[4]

Thiosemicarbazone Derivatives: A Scaffold for Anticancer and Antimicrobial Agents

Thiosemicarbazones are a class of compounds known for their wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[7] The synthesis of thiosemicarbazone derivatives from this compound is a straightforward and effective way to generate novel drug candidates.

Synthetic Protocol: Synthesis of Thiosemicarbazone Derivatives

The general synthesis involves the condensation of the dicarbonyl compound with a thiosemicarbazide derivative.

-

Step 1: Dissolution. Dissolve this compound in a suitable solvent such as ethanol.

-

Step 2: Addition of Thiosemicarbazide. Add an equimolar amount of the desired substituted or unsubstituted thiosemicarbazide to the solution.

-

Step 3: Catalysis. A catalytic amount of a mineral acid (e.g., a few drops of concentrated sulfuric acid) is often added to facilitate the reaction.

-

Step 4: Reflux. The reaction mixture is refluxed for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.

-

Step 5: Isolation and Purification. The product is then isolated by filtration upon cooling and purified by recrystallization from a suitable solvent like ethanol.

Synthesis of Schiff Base Derivatives.

Biological Activity and Structure-Activity Relationship (SAR)

Schiff bases derived from various carbonyl compounds have demonstrated significant antimicrobial activity. For instance, Schiff bases derived from aminophenazone showed moderate to good activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with MIC values as low as 6.25 μg/mL. [8]

-

Key SAR Insight: The antimicrobial activity of Schiff bases is highly dependent on the nature of the substituent on the primary amine. The presence of electron-withdrawing groups, such as cyano and chloro groups, on the aromatic ring of the amine has been shown to enhance antibacterial activity. [8]

Experimental Protocols: A Closer Look

General Procedure for Anticancer Activity Screening (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

-

Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to the desired concentrations. The cells are treated with these dilutions for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Conclusion and Future Directions

The this compound scaffold is a highly valuable starting point for the synthesis of a diverse range of biologically active compounds. The straightforward derivatization at the dicarbonyl positions allows for the creation of extensive libraries of pyrazoles, thiosemicarbazones, Schiff bases, and other heterocyclic systems. The research highlighted in this guide demonstrates the significant potential of these derivatives as anticancer and antimicrobial agents.

Future research in this area should focus on:

-

Expansion of Derivative Libraries: Systematic modification of the substituents on both the 4-chlorophenyl ring and the derivatizing agent to build comprehensive SAR models.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.

-

In Vivo Efficacy and Pharmacokinetic Studies: Advancing the most promising lead compounds into preclinical animal models to evaluate their in vivo efficacy, toxicity, and pharmacokinetic profiles.

-

Development of Combination Therapies: Investigating the potential synergistic effects of these novel compounds when used in combination with existing therapeutic agents.

By leveraging the chemical tractability and proven biological relevance of the this compound core, researchers and drug development professionals can continue to explore and develop novel and effective therapies for a range of diseases.

References

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid

- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Med Chem. 2021;13(15):1375-1393.

- Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. Chem Biol Drug Des. 2016;87(5):673-679.

- Synthesis, characterisation and antimicrobial studies of Schiff base and its metal complexes. J. Chem. Pharm. Res. 2015;7(3):138-143.

- Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. Eur J Med Chem. 2011;46(9):4348-4358.

- Design, synthesis, and biological evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as novel androgen receptor antagonists. Bioorg Med Chem. 2012;20(7):2338-2352.

- Synthesis and biological evaluation of thiosemicarbazone derivatives. Mol Divers. 2022;26(5):2917-2931.

- Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs. Indian J Pharm Educ Res. 2022;56(2):s1-s10.

- A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules. 2021;26(22):6894.

- Synthesis, Spectral Studies and Antimicrobial Activity of Schiff Bases Derived from 4,4'-Diaminodibenzyl with Substituted Salicylaldehydes and their Metal Complexes. Asian J. Chem. 2007;19(6):4697-4702.

- Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules. 2023;28(7):3019.

- Design, synthesis, and cytotoxic evaluation of new thiosemicarbazone/thiazolidin-4-one derivatives on PC3 cells. J Enzyme Inhib Med Chem. 2025;40(1):2592533.

- Synthesis and evaluation of naphthalene-based thiosemicarbazone derivatives as new anticancer agents against LNCaP prostate cancer cells. J Enzyme Inhib Med Chem. 2016;31(3):410-416.

- Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone. Molecules. 2012;17(11):13283-13295.

- A comprehensive review on synthesis and biological activity of schiff bases. Int. Res. J. Pharm. 2019;10(5):1-7.

-

1-(4-chlorophenyl)propane-1,2-dione2-oxime. Chemical-Suppliers. [Link]

-

1-(4-Chlorophenyl)-1,2-propanedione. PubChem. [Link]

Sources

- 1. 1-(4-Chlorophenyl)-1,2-propanedione | C9H7ClO2 | CID 2735798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics | MDPI [mdpi.com]

- 8. Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(4-Chlorophenyl)propane-1,2-dione: Synthesis, Characterization, and Potential as a Modulator of Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-chlorophenyl)propane-1,2-dione, an α-diketone with potential applications in medicinal chemistry and drug development. The document details the compound's chemical identity, physicochemical properties, and a robust, step-by-step protocol for its synthesis via the Riley oxidation of 4'-chloropropiophenone. A critical analysis of its potential mechanism of action is presented, focusing on the inherent reactivity of the α-diketone moiety with biological nucleophiles. Furthermore, this guide furnishes detailed experimental workflows for the evaluation of its biological activity, including cytotoxicity assessment using the MTT assay and a targeted enzyme inhibition protocol for MurB, a key enzyme in bacterial cell wall biosynthesis. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and its analogs.

Introduction and Chemical Identity

This compound, a member of the α-diketone class of organic compounds, presents a compelling scaffold for chemical and biological investigation. Its structure, featuring a reactive 1,2-dicarbonyl system directly attached to a 4-chlorophenyl ring, suggests a potential for diverse chemical transformations and biological interactions. The IUPAC name for this compound is this compound[1].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 10557-21-8 | [1][2][3] |

| Molecular Formula | C₉H₇ClO₂ | [1][2] |

| Molecular Weight | 182.60 g/mol | [1][2] |

| Appearance | White to Almost white powder to crystal | [4] |

| Melting Point | 35-37 °C | [4] |

| Boiling Point | 95-97 °C at 1 mm Hg | [4] |

| LogP | 2.4 | [4] |

| SMILES | CC(=O)C(=O)C1=CC=C(C=C1)Cl | [1] |

| InChIKey | ADCYRBXQAJXJTD-UHFFFAOYSA-N | [4][5] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the oxidation of the α-methylene group of the corresponding propiophenone precursor, 4'-chloropropiophenone. The Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidizing agent, is a well-established and effective method for this transformation[6][7][8]. This reaction is highly specific for the oxidation of α-methylene groups adjacent to a carbonyl functionality, yielding the desired 1,2-dicarbonyl compound[7][8].

Synthetic Workflow

The overall synthetic workflow for the preparation of this compound is depicted in the following diagram.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Selenium Dioxide (SeO₂) (2.0 eq)[6]

-

1,4-Dioxane (solvent)[6]

-

Diethyl ether

-

Celite

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Equipment:

-

Pressure tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Flash column chromatography setup

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a pressure tube, dissolve 4'-chloropropiophenone (1.0 eq) in 1,4-dioxane.

-

Addition of Oxidant: To this solution, add selenium dioxide (2.0 eq) in one portion at room temperature.

-

Reaction: Tightly seal the pressure tube and heat the reaction mixture to 100 °C with vigorous stirring for 7 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether.

-

Filtration: Filter the suspension through a pad of Celite to remove the selenium byproduct, washing the pad with additional diethyl ether.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound[6].

Potential Mechanism of Action and Biological Relevance

The biological activity of α-diketones is often attributed to the electrophilic nature of the adjacent carbonyl carbons, which makes them susceptible to nucleophilic attack by biological macromolecules[9]. This reactivity can lead to the covalent modification of proteins and other cellular components, potentially disrupting their function.

Interaction with Nucleophilic Residues

A key proposed mechanism of action for α-diketones involves their reaction with the guanidinium group of arginine residues in proteins. This interaction can lead to the formation of covalent adducts, which can alter protein structure and function, potentially leading to cellular toxicity[9].

Caption: Proposed mechanism of action for α-diketones.

Potential as an Antimicrobial Agent: Inhibition of MurB

Derivatives of 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione have been identified as inhibitors of MurB, an essential enzyme in the bacterial cell wall biosynthesis pathway[10]. MurB catalyzes the NADPH-dependent reduction of UDP-N-acetylenolpyruvylglucosamine (UNAGEP) to UDP-N-acetylmuramic acid (UNAM)[11][12]. The structural similarity of this compound to these known MurB inhibitors suggests its potential as a novel antimicrobial agent. Inhibition of MurB would disrupt peptidoglycan synthesis, leading to bacterial cell death.

Experimental Workflows for Biological Evaluation

To assess the therapeutic potential of this compound, a systematic evaluation of its biological activity is necessary. The following protocols provide detailed methodologies for assessing its cytotoxicity and its potential as a MurB inhibitor.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates.

Protocol:

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, HeLa) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[13].

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth)[13].

MurB Enzyme Inhibition Assay

This assay measures the inhibition of MurB activity by monitoring the oxidation of NADPH, which results in a decrease in absorbance at 340 nm[11].

Materials:

-

Purified MurB enzyme (from E. coli or S. aureus)

-

UDP-N-acetylenolpyruvylglucosamine (UNAGEP) (substrate)

-

NADPH (cofactor)

-

This compound (inhibitor)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

Protocol:

-

Reaction Mixture Preparation: In a 96-well UV-transparent plate, prepare a reaction mixture containing the assay buffer, NADPH, and various concentrations of this compound.

-

Enzyme Addition: Add the MurB enzyme to each well and incubate for a short period to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding the substrate, UNAGEP.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.

-

Data Analysis: Determine the initial reaction velocities from the linear portion of the kinetic curves. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Caption: Workflow for the MurB enzyme inhibition assay.

Conclusion

This compound is a readily accessible α-diketone with the potential for significant biological activity. Its synthesis is straightforward, and its inherent reactivity provides a basis for its potential as a modulator of biological systems, including as a novel antimicrobial agent through the inhibition of enzymes like MurB. The detailed protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this and related compounds. Further studies are warranted to elucidate its specific biological targets, quantify its activity, and explore its structure-activity relationships to guide the development of new therapeutic agents.

References

- BenchChem. (2025). A Comparative Analysis of the Biological Activity of Substituted Phenyl Ketone Analogs. BenchChem Technical Support Team.

- Anders, M. W. (2017). Diacetyl and related flavorant α-Diketones: Biotransformation, cellular interactions, and respiratory-tract toxicity. Toxicology, 388, 13-19.

- Shapiro, A. B., et al. (2011). A Homogeneous, High-Throughput-Compatible, Fluorescence Intensity-Based Assay for UDP-N-Acetylenolpyruvylglucosamine Reductase (MurB) with Nanomolar Product Detection. Assay and Drug Development Technologies, 9(6), 585-594.

- Andres, C. J., et al. (2005). 3,5-Dioxopyrazolidines, Novel Inhibitors of UDP-N-Acetylenolpyruvylglucosamine Reductase (MurB) with Activity against Gram-Positive Bacteria. Antimicrobial Agents and Chemotherapy, 49(7), 2845-2851.

-

NROChemistry. (n.d.). Riley Oxidation. Retrieved from [Link]

-

AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-phenylpropane-1,2-dione. Retrieved from [Link]

- Rani, P., et al. (2023). Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents. International Journal of Molecular Sciences, 24(5), 4899.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4'-Chloropropiophenone. Retrieved from [Link]

Sources

- 1. 1-(4-Chlorophenyl)-1,2-propanedione | C9H7ClO2 | CID 2735798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 10557-21-8|this compound|BLD Pharm [bldpharm.com]

- 4. 4'-Chloropropiophenone | 6285-05-8 [chemicalbook.com]

- 5. 4'-Chloropropiophenone | C9H9ClO | CID 22697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Riley Oxidation | NROChemistry [nrochemistry.com]

- 7. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]

- 8. adichemistry.com [adichemistry.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. 3,5-Dioxopyrazolidines, Novel Inhibitors of UDP-N- Acetylenolpyruvylglucosamine Reductase (MurB) with Activity against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Physical and chemical properties of 1-(4-chlorophenyl)-1,2-propanedione

An In-Depth Technical Guide to 1-(4-chlorophenyl)-1,2-propanedione

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with or encountering 1-(4-chlorophenyl)-1,2-propanedione. It moves beyond a simple data sheet to provide synthesized insights into the compound's properties, behavior, and analytical characterization, grounded in established scientific principles and data.

Section 1: Core Compound Identification

1-(4-chlorophenyl)-1,2-propanedione is an aromatic alpha-diketone. Its structure, featuring a propane-1,2-dione moiety attached to a 4-substituted chlorophenyl ring, makes it a valuable intermediate in organic synthesis. The adjacent carbonyl groups are key to its reactivity, offering multiple sites for nucleophilic attack and condensation reactions.

Key Identifiers:

-

IUPAC Name: 1-(4-chlorophenyl)propane-1,2-dione[1]

-

Synonyms: 4'-Chloro-2-oxopropiophenone, 1-(4-chlorophenyl)-1,2-propandione[1][2]

Sources

A Senior Application Scientist's Guide to Sourcing 1-(4-Chlorophenyl)propane-1,2-dione for Research & Development

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 1-(4-Chlorophenyl)propane-1,2-dione (CAS No. 10557-21-8). Beyond a simple list of commercial suppliers, this document outlines a strategic framework for procurement, emphasizing the critical importance of quality validation, in-house verification, and proper handling. It is designed to empower researchers to make informed sourcing decisions, ensuring the integrity and reproducibility of their scientific endeavors. We will delve into the supplier landscape, outline a robust procurement and verification workflow, and provide essential safety and handling protocols.

Introduction to this compound

This compound, identified by CAS Number 10557-21-8 , is an α-diketone featuring a p-chlorinated phenyl group.[1] Its molecular structure (Formula: C₉H₇ClO₂) and weight (182.60 g/mol ) make it a valuable and reactive building block in synthetic organic chemistry.[1][2]

The utility of this compound is primarily as a key intermediate in the synthesis of more complex molecules. For instance, related structures are pivotal in the development of agrochemicals, such as fungicides, where precise molecular architectures are required for biological activity.[3] Given its role as a precursor, the purity and structural integrity of the starting material are paramount. Impurities can lead to unwanted side reactions, lower yields, and complicate the purification of the final product, ultimately impacting research timelines and outcomes. Therefore, a meticulous approach to sourcing this reagent is not merely a logistical step but a foundational component of the experimental design.

The Commercial Supplier Landscape

The procurement of specialty chemicals like this compound involves navigating a diverse market of suppliers, ranging from large, well-known chemical houses to smaller, specialized manufacturers. The choice of supplier often depends on the required scale (milligrams for initial screening vs. kilograms for scale-up), purity grade, and the level of documentation provided.

It is crucial for researchers to verify the CAS Number 10557-21-8 when ordering, as isomers such as 1-(3-Chlorophenyl)propane-1,2-dione (CAS 10557-17-2) are also commercially available and can be easily confused.

Table 1: Representative Commercial Suppliers